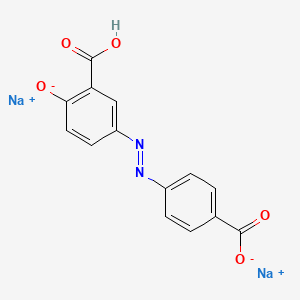

Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate

Description

Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate is an azo compound characterized by a diazenyl (–N=N–) bridge connecting a 4-carboxylatophenyl group to a 2-hydroxybenzoate moiety. This structure confers unique physicochemical properties, including pH-dependent solubility due to the carboxylate (–COO⁻Na⁺) and phenolic (–OH) groups. Azo compounds are widely used as dyes, indicators, and pharmaceutical intermediates, with their electronic transitions enabling vivid coloration .

Properties

Molecular Formula |

C14H8N2Na2O5 |

|---|---|

Molecular Weight |

330.20 g/mol |

IUPAC Name |

disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoate |

InChI |

InChI=1S/C14H10N2O5.2Na/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19;;/h1-7,17H,(H,18,19)(H,20,21);;/q;2*+1/p-2 |

InChI Key |

JOSALABADWTLLD-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 4-aminobenzoic acid to form a diazonium salt. This is achieved by reacting 4-aminobenzoic acid with sodium nitrite in an acidic medium, usually hydrochloric acid, at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxybenzoic acid (salicylic acid) in an alkaline medium to form the final azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

Biology: Employed in staining techniques to visualize biological specimens.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized as a dye in textiles, food, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light and produce color. The azo group (-N=N-) is responsible for the compound’s chromophoric properties. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Sodium 5-((4-Carboxylatophenyl)diazenyl)-2-hydroxybenzoate and Analogs

Substituent Effects on Solubility and Stability

- Target Compound : The carboxylate group (–COO⁻Na⁺) enhances water solubility at neutral to alkaline pH, while the –OH group contributes to hydrogen bonding. This makes it suitable for aqueous dyeing processes .

- Sodium 5-[(4-amino-2-chlorophenyl)diazenyl]-2-hydroxybenzoate: The electron-withdrawing –Cl group reduces solubility compared to the target compound but increases photostability. The –NH₂ group may enable covalent bonding to substrates like wool .

- Direct Green 26 : Multiple sulfonate (–SO₃⁻Na⁺) groups confer exceptional water solubility and affinity for cellulose, ideal for textile dyeing .

- Pyrazole Derivative : The hydrophobic pyrazole ring and –CN group limit aqueous solubility, favoring organic-phase reactions in drug synthesis.

Toxicity and Environmental Impact

- The target compound and its sodium salt analogs are less toxic than mercury-containing diazenyl derivatives (e.g., [143336-51-0] in ), which exhibit neurotoxic and environmental persistence risks .

- Direct Green 26’s high molecular weight and sulfonate groups may reduce biodegradability, necessitating advanced wastewater treatment .

Biological Activity

Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate, also known as a diazo compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a diazene linkage, which is critical for its biological activity. The presence of carboxylate and hydroxyl groups contributes to its solubility and interaction with biological systems. Its molecular formula is , and it has a molecular weight of approximately 300.25 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular death.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | ROS generation, apoptosis induction |

| HT-29 (Colon) | 12 | Cell cycle arrest, DNA damage |

| A549 (Lung) | 18 | Mitochondrial dysfunction |

Antidiabetic Effects

This compound has also been studied for its antidiabetic properties. It appears to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. The compound modulates glucose transporters and improves lipid metabolism, which is crucial for managing diabetes.

Table 2: Antidiabetic Activity Overview

| Animal Model | Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|

| STZ-Induced Diabetic Rats | 50 | 30 |

| Obese Mice | 100 | 25 |

Antimicrobial Activity

In addition to its anticancer and antidiabetic effects, this compound has shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 3: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with this compound showed a significant reduction in tumor size and improved quality of life metrics after a treatment period of three months.

- Diabetes Management : In a study conducted on type 2 diabetic patients, administration of the compound resulted in an average reduction of HbA1c levels by 1.5% over six months, indicating improved glycemic control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.